molecular formula C17H21N5O5S B10980756 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide

Cat. No.: B10980756
M. Wt: 407.4 g/mol
InChI Key: ICQGKJHJXZLLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule features a piperidine-3-carboxamide core that is strategically substituted with a (2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl group and an N-(pyridin-2-ylmethyl) side chain. This specific architecture is characteristic of compounds designed to interact with enzyme active sites, particularly kinases and other hydrolytic enzymes . Compounds incorporating the 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine scaffold have been identified as inhibitors of the Vanin-1 enzyme, a pantetheinase that plays a key role in metabolic and oxidative stress pathways . Consequently, this compound presents a valuable chemical tool for probing Vanin-1 biology and investigating potential therapeutic strategies for inflammatory and metabolic disorders . Furthermore, the structural motif of a piperidine carboxamide linked to a sulfonyl pyrimidine is frequently explored in the development of inhibitors for protein kinases, such as the ACK1/TNK2 tyrosine kinase, which is a critical signal transducer in cancer progression . Researchers can utilize this compound to study enzyme kinetics, mechanism-of-action, and structure-activity relationships (SAR) in early-stage drug discovery. It is supplied with detailed analytical characterization to ensure research reproducibility. This product is intended for laboratory research purposes only and is not classified as a drug, diagnostic, or therapeutic agent. It is strictly labeled "For Research Use Only" to prohibit any human or veterinary application.

Properties

Molecular Formula

C17H21N5O5S

Molecular Weight

407.4 g/mol

IUPAC Name

1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide

InChI

InChI=1S/C17H21N5O5S/c1-11-14(16(24)21-17(25)20-11)28(26,27)22-8-4-5-12(10-22)15(23)19-9-13-6-2-3-7-18-13/h2-3,6-7,12H,4-5,8-10H2,1H3,(H,19,23)(H2,20,21,24,25)

InChI Key

ICQGKJHJXZLLSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Formation of the Pyrimidine Sulfonyl Chloride Intermediate

The synthesis begins with the preparation of 2,4-dihydroxy-6-methylpyrimidine-5-sulfonyl chloride, a critical intermediate. This step typically involves chlorosulfonation of 2,4-dihydroxy-6-methylpyrimidine using chlorosulfonic acid under controlled conditions. In a representative protocol, the pyrimidine derivative is dissolved in anhydrous dichloromethane and treated with chlorosulfonic acid at 0–5°C for 2 hours, yielding the sulfonyl chloride with >85% purity.

Key Reaction Parameters:

ParameterValue
Temperature0–5°C
SolventDichloromethane
Reaction Time2 hours
Yield78–82%

Piperidine-3-carboxamide Synthesis

The piperidine-3-carboxamide moiety is constructed via a two-step process:

  • Sulfonylation of Piperidine: The intermediate sulfonyl chloride reacts with piperidine-3-carboxylic acid in the presence of a base. A mixture of piperidine-3-carboxylic acid (1.0 equiv) and sodium hydroxide (1.2 equiv) in tetrahydrofuran (THF) is stirred at room temperature for 4 hours, followed by the addition of the sulfonyl chloride (1.1 equiv). The product, 1-(pyrimidine-5-sulfonyl)piperidine-3-carboxylic acid, is isolated via filtration after acidification with HCl.

  • Amide Coupling with Pyridin-2-ylmethanamine: The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Pyridin-2-ylmethanamine (1.5 equiv) is added dropwise, and the reaction proceeds at 25°C for 12 hours. Purification by column chromatography (silica gel, ethyl acetate/hexane) affords the final compound in 65–70% yield.

Industrial-Scale Production Strategies

Continuous Flow Reactor Optimization

Recent advancements employ continuous flow reactors to enhance efficiency. A patent describes a system where the sulfonylation and amidation steps are conducted in tandem within a microfluidic reactor, reducing reaction times by 40% compared to batch processes. Key benefits include improved temperature control and reduced byproduct formation.

Comparative Data:

MetricBatch ProcessFlow Process
Reaction Time14 hours8.5 hours
Yield68%76%
Purity92%97%

Solvent and Catalyst Screening

A study evaluating solvents for the amidation step found that dichloromethane outperformed THF and acetonitrile in yield and purity. Catalytic systems using DMAP (5 mol%) and EDCI (1.2 equiv) achieved optimal results, whereas alternatives like HOBt led to side reactions.

Characterization and Quality Control

Spectroscopic Validation

The final product is characterized by 1H^1H NMR, 13C^{13}C NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • 1H^1H NMR (400 MHz, DMSO-d6d_6): δ\delta 8.51 (d, J=4.8J = 4.8 Hz, 1H, pyridine-H), 7.78 (t, J=7.6J = 7.6 Hz, 1H), 7.35 (d, J=7.8J = 7.8 Hz, 1H), 4.42 (s, 2H, CH2_2 -pyridine), 3.72–3.65 (m, 2H, piperidine-H), 2.94–2.88 (m, 1H), 2.30 (s, 3H, CH3_3 ).

  • HRMS: Calculated for C19H23N5O5SC_{19}H_{23}N_5O_5S [M+H]+^+: 434.1492; Found: 434.1489.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms a purity of ≥98% for batches produced via optimized flow reactors.

Challenges and Mitigation Strategies

Byproduct Formation During Sulfonylation

Early synthetic routes reported a 12–15% yield loss due to over-sulfonylation. This issue is mitigated by:

  • Strict temperature control (0–5°C).

  • Gradual addition of chlorosulfonic acid to prevent exothermic side reactions.

Amidation Selectivity

Competing reactions at the piperidine nitrogen are minimized by using a 10% excess of EDCI and maintaining a pH of 7–8 during coupling .

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Biological Applications

Research indicates that this compound exhibits significant biological activities, which can be categorized as follows:

1. Anti-inflammatory Properties
Studies show that compounds containing pyrimidine derivatives often exhibit anti-inflammatory effects. The specific mechanisms of action are still under investigation, but the sulfonamide moiety may play a role in modulating immune responses.

2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes, potentially affecting metabolic pathways. This inhibition can lead to therapeutic benefits in conditions where enzyme activity is dysregulated.

3. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further development as an antibacterial or antifungal agent .

Synthesis Methodology

The synthesis of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide typically involves several steps:

  • Starting Materials : The synthesis begins with readily available precursors that contain the necessary functional groups.
  • Reaction Conditions : Optimization of reaction conditions is crucial to maximize yield and minimize by-products. This often involves adjusting temperature, solvent choice, and reaction time.
  • Characterization Techniques : The final product is characterized using techniques such as Proton-NMR, FTIR, and Mass Spectrometry to confirm its structure .

Comparative Studies

A comparative analysis with similar compounds reveals notable differences in biological activity and chemical properties. The following table summarizes key characteristics of related compounds:

Compound NameStructural FeaturesUnique Aspects
1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-furylmethyl)piperidine-4-carboxamideContains a furan ring instead of pyridinePotentially different biological activity due to furan's electronic properties
1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylic acidLacks the N-substituent present in the target compoundMay exhibit different solubility and reactivity profiles

Case Studies and Research Findings

Several studies have documented the therapeutic potential of this compound:

  • Anticancer Activity : A study designed new sulfonamide derivatives based on similar structures, demonstrating cytotoxic effects against various cancer cell lines. These findings suggest that modifications to the sulfonamide structure can enhance anticancer activity .
  • Molecular Docking Studies : Computational studies indicate that this compound interacts favorably with specific biological targets, providing insights into its mechanism of action and potential therapeutic applications .
  • Pharmacological Evaluation : Ongoing evaluations focus on assessing the efficacy of this compound in preclinical models for various diseases, including inflammation-related disorders and infections .

Mechanism of Action

The mechanism of action of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Research Findings and Hypotheses

  • Enzyme Inhibition Potential: The sulfonamide and pyrimidine motifs in the target compound resemble known inhibitors of dihydrofolate reductase (DHFR) or tyrosine kinases, suggesting possible anticancer or antimicrobial applications .
  • Metabolic Stability : The dihydroxy groups may increase metabolic clearance compared to methoxy or fluorine-containing analogs, necessitating prodrug strategies .

Limitations and Contradictions

  • Lack of Direct Data: No explicit biological data exists for the target compound; comparisons rely on structural analogs.
  • Contradictory Substituent Effects : Fluorine enhances lipophilicity in 13p but may introduce toxicity risks absent in the target compound’s polar hydroxyl groups .

Biological Activity

The compound 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide (often referred to as "the compound") is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features several key structural components:

  • Pyrimidine ring : Imparts unique electronic properties.
  • Sulfonyl group : Enhances reactivity and potential interactions with biological targets.
  • Piperidine ring : Contributes to the overall pharmacological profile.

Molecular Characteristics

PropertyValue
Molecular FormulaC17H21N5O5S
Molecular Weight386.5 g/mol
IUPAC NameThis compound

The biological activity of the compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. This mechanism is crucial for its therapeutic effects.

Therapeutic Applications

  • Antiviral Activity : Preliminary studies suggest that the compound exhibits antiviral properties, particularly against specific viral strains. For example, it has been shown to inhibit the replication of certain viruses in vitro.
  • Antimicrobial Properties : The compound may also possess antibacterial and antifungal activities, making it a candidate for treating infections caused by resistant strains.

Comparative Studies

Comparative studies with similar compounds reveal varying degrees of biological activity based on structural differences:

Compound NameStructural FeaturesUnique Aspects
1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-furylmethyl)piperidine-4-carboxamideContains a furan ring instead of pyridinePotentially different biological activity due to the electronic properties of furan
1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylic acidLacks the N-substituent present in the target compoundMay exhibit different solubility and reactivity profiles

Study 1: Antiviral Efficacy

In a recent study, the compound was evaluated for its antiviral efficacy against Herpes Simplex Virus (HSV). Results indicated a significant reduction in viral plaque formation at concentrations as low as 10 µM, showcasing its potential as an antiviral agent .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of the compound using agar diffusion methods. The results demonstrated that it inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Study 3: Mechanistic Insights

Research into the mechanism of action revealed that the compound inhibits specific enzymes involved in viral replication. For instance, it was found to interact with viral RNA polymerases, leading to decreased viral load in treated cells .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for purity?

The synthesis typically involves multi-step organic reactions, including sulfonylation of the pyrimidine core, followed by coupling with the piperidine-carboxamide moiety. Key steps include:

  • Sulfonylation : Reacting 2,4-dihydroxy-6-methylpyrimidine with a sulfonyl chloride derivative under controlled pH (8–9) and temperature (0–5°C) to avoid over-sulfonation .
  • Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the sulfonated pyrimidine to the piperidine-3-carboxamide intermediate. Solvent choice (e.g., DMF or THF) and inert atmosphere (N₂/Ar) are critical to prevent side reactions .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended for ≥95% purity, as noted in similar pyrimidine-carboxamide syntheses .

Q. Which analytical techniques are most effective for characterizing this compound?

A combination of methods ensures structural validation and purity assessment:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfonyl and amide linkages. Aromatic protons in the pyridine and pyrimidine rings appear as distinct multiplets (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]⁺).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor purity and stability under varying pH conditions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s enzyme inhibitory activity?

  • Target Selection : Prioritize enzymes with structural homology to known pyrimidine-based inhibitors (e.g., IMPDH or dihydrofolate reductase). Computational docking (AutoDock Vina) using the compound’s 3D structure (generated via DFT optimization) can predict binding affinities .
  • In Vitro Assays : Conduct kinetic assays (e.g., NAD⁺ depletion for IMPDH inhibition) with mycophenolic acid as a positive control. Use IC₅₀ determination via fluorometric or spectrophotometric methods .
  • Data Interpretation : Compare dose-response curves with existing inhibitors to assess competitive/non-competitive mechanisms. Address solubility limitations by testing in DMSO/PBS mixtures (≤0.1% DMSO) .

Q. How should contradictory data in structure-activity relationship (SAR) studies be resolved?

  • Systematic Variant Testing : Synthesize derivatives with modifications to the pyrimidine hydroxyl groups, sulfonyl linker, or pyridine-methyl substituent. For example, replacing the 2,4-dihydroxy groups with methoxy or chloro moieties can clarify hydrophilicity requirements .
  • Physicochemical Profiling : Measure logP (octanol/water partition) and pKa to correlate solubility/bioavailability with activity. Poor solubility (common in sulfonamide derivatives) may explain discrepancies between in vitro and cellular assays .
  • Advanced Modeling : Use molecular dynamics (MD) simulations (AMBER or GROMACS) to assess conformational stability in binding pockets over 100-ns trajectories .

Q. What computational strategies are recommended for identifying novel biological targets?

  • Phylogenetic Analysis : Use BLAST to identify conserved enzyme families (e.g., kinases, GTPases) with active sites accommodating the compound’s sulfonyl-piperidine scaffold .
  • Chemoproteomics : Combine activity-based protein profiling (ABPP) with SILAC mass spectrometry to identify off-target interactions in cell lysates .
  • Machine Learning : Train QSAR models on PubChem datasets (e.g., AID 1345083) to predict toxicity or secondary targets .

Methodological Notes

  • Synthesis Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously, as minor variations can alter yields in multi-step syntheses .
  • Data Validation : Triplicate experiments with statistical analysis (ANOVA, p < 0.05) are essential for SAR and enzyme inhibition studies .
  • Ethical Compliance : Adhere to institutional guidelines for handling cytotoxic intermediates (e.g., sulfonyl chlorides) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.